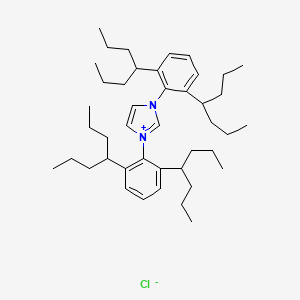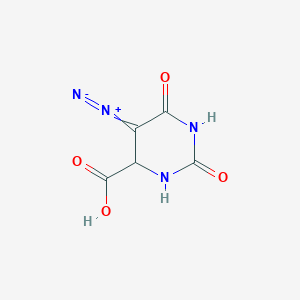![molecular formula C12H12O B14013748 3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of a phenyl group and an aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene, which can be achieved under metal-free conditions . This approach is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: 3-Phenylbicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
科学研究应用
3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and as probes for biochemical studies.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or oxidation-reduction reactions. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
相似化合物的比较
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Phenylbicyclo[1.1.1]pentane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the bicyclo[1.1.1]pentane core. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
属性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
3-phenylbicyclo[1.1.1]pentane-1-carbaldehyde |
InChI |
InChI=1S/C12H12O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI 键 |
DNLJISUJGUNTTQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
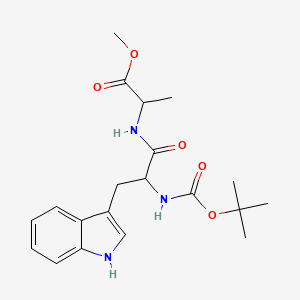
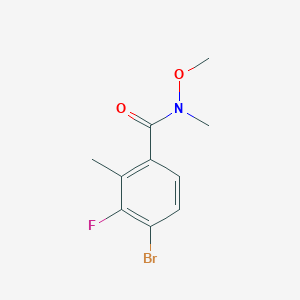
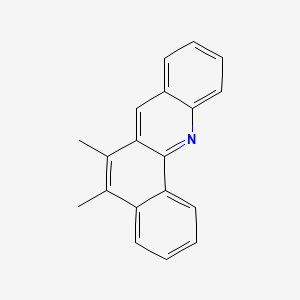
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
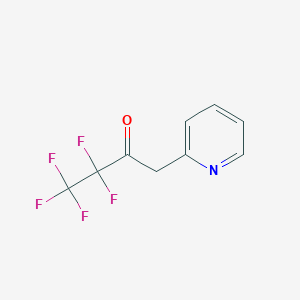
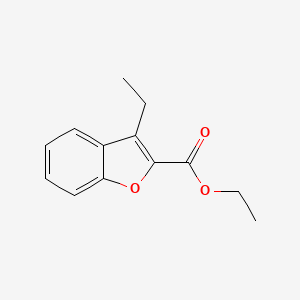
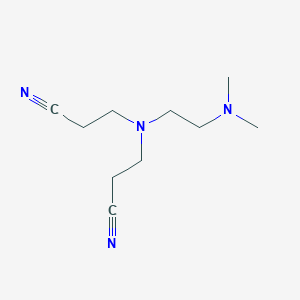
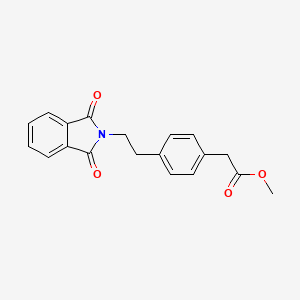
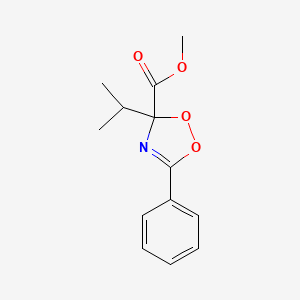
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
